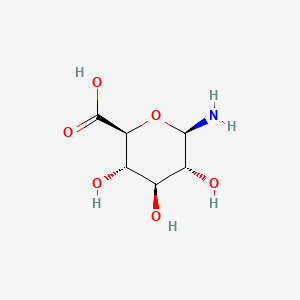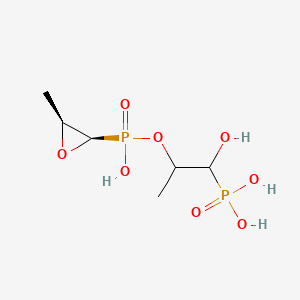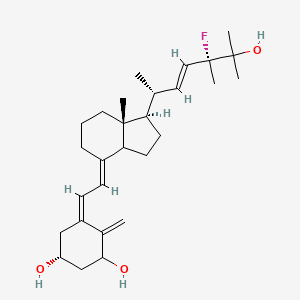
24-Fluoro-1,25-dihydroxyvitamin D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-Fluoro-1,25-dihydroxyvitamin D2, also known as (24R)-24-fluoro-1alpha,25-dihydroxyergocalciferol, is a synthetic analog of vitamin D2. This compound is characterized by the presence of a fluorine atom at the 24th position of the vitamin D2 molecule. It is part of the secosteroids class and plays a significant role in regulating calcium metabolism and bone health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 24-Fluoro-1,25-dihydroxyvitamin D2 involves multiple steps, including the introduction of a fluorine atom at the 24th position. One common method is the Sharpless dihydroxylation followed by a deoxyfluorination reaction. This process ensures the stereoselective introduction of the fluorine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
24-Fluoro-1,25-dihydroxyvitamin D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluorinating agents like diethylaminosulfur trifluoride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include various fluorinated analogs of vitamin D2, which have distinct biological activities and applications .
Aplicaciones Científicas De Investigación
24-Fluoro-1,25-dihydroxyvitamin D2 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on the biological activity of vitamin D analogs.
Biology: Investigated for its role in regulating calcium metabolism and bone health.
Medicine: Explored for its potential therapeutic applications in treating conditions like osteoporosis and other bone-related disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 24-Fluoro-1,25-dihydroxyvitamin D2 involves binding to the vitamin D receptor (VDR) in target cells. This binding activates the VDR, which then regulates the expression of genes involved in calcium and phosphorus metabolism. The fluorine atom at the 24th position enhances the stability and potency of the compound, making it more effective in its biological functions .
Comparación Con Compuestos Similares
Similar Compounds
1,25-Dihydroxyvitamin D3: The natural form of vitamin D3, which is highly active in regulating calcium metabolism.
1,25-Dihydroxyvitamin D2: The natural form of vitamin D2, similar in function to vitamin D3 but with some differences in potency and stability.
24,25-Dihydroxyvitamin D3: Another analog of vitamin D3 with distinct biological activities.
Uniqueness
24-Fluoro-1,25-dihydroxyvitamin D2 is unique due to the presence of the fluorine atom at the 24th position. This modification enhances its stability and potency compared to other vitamin D analogs. It also exhibits distinct biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C28H43FO3 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5-fluoro-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H43FO3/c1-18(13-15-28(6,29)26(3,4)32)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(30)17-25(31)19(21)2/h9-10,13,15,18,22-25,30-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24?,25?,27-,28-/m1/s1 |
Clave InChI |
NYQPKLHIAIIMRX-DYKRWQGZSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@](C)(C(C)(C)O)F)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C |
SMILES canónico |
CC(C=CC(C)(C(C)(C)O)F)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


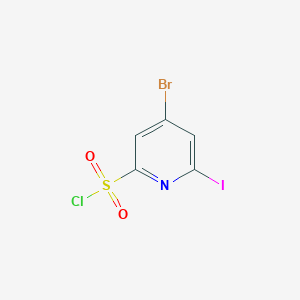
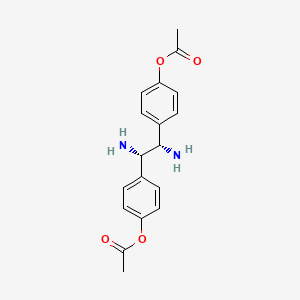
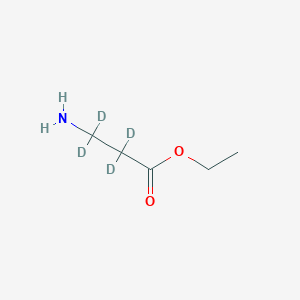

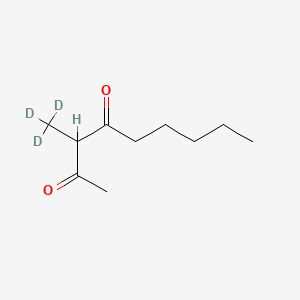
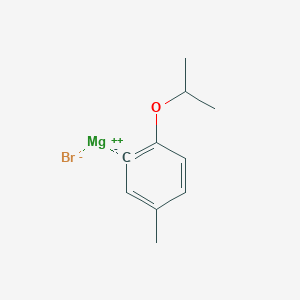

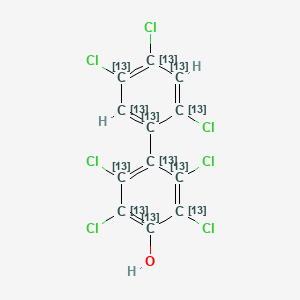
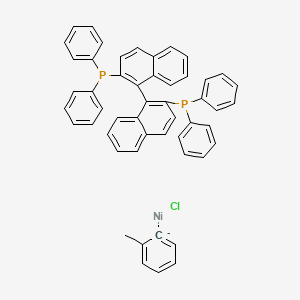

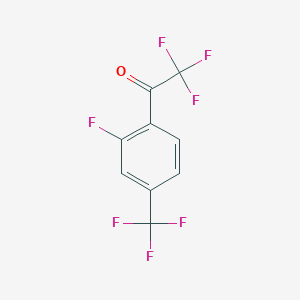
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
